![molecular formula C11H20N2O2 B3233615 [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid CAS No. 1353947-63-3](/img/structure/B3233615.png)
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
概要
説明
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with cyclopropyl-methyl chloride, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction. These combined effects contribute to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-butyric acid: Contains a butyric acid group, offering different chemical properties.
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-valeric acid: Features a valeric acid moiety, providing variations in reactivity and biological activity.
Uniqueness
The uniqueness of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl-methyl-amino group enhances its reactivity, while the acetic acid moiety allows for versatile chemical modifications. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCWTHCCPNDPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217267 | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-63-3 | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


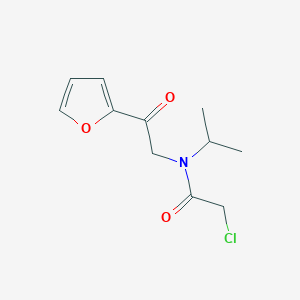
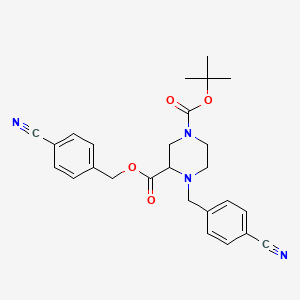

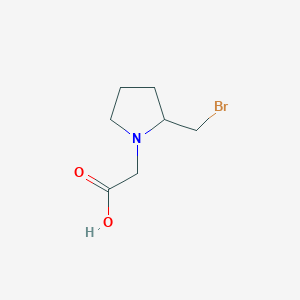
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3233555.png)
![2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3233560.png)
![[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B3233570.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B3233576.png)
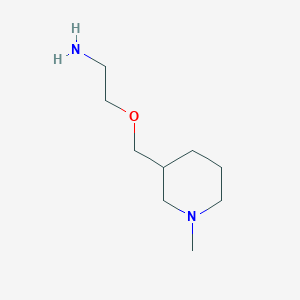
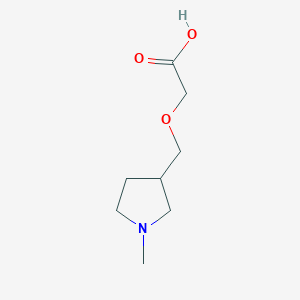
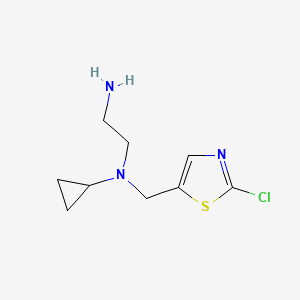
![{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233611.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B3233631.png)
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine](/img/structure/B3233638.png)
